![molecular formula C9H9N5S2 B2603652 N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine CAS No. 187596-92-5](/img/structure/B2603652.png)
N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of thiazole and triazole rings. These rings are likely to influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the thiazole and triazole rings. These rings can participate in a variety of chemical reactions, including condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole and triazole rings. For example, the compound might exhibit strong absorbance in the UV-visible region due to the presence of these aromatic rings .Scientific Research Applications
- Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Research has explored the ability of thiazole derivatives to scavenge reactive oxygen species (ROS) and prevent oxidative stress .
- Some thiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation by targeting specific receptors or enzymes. Further studies are needed to understand the mechanisms involved .
- Thiazoles have shown promise as antimicrobial and antifungal agents. Researchers have evaluated their efficacy against various pathogens, including bacteria and fungi. The compound may inhibit microbial growth or disrupt essential cellular processes .
- Investigations into thiazole derivatives have revealed neuroprotective effects. These compounds may enhance neuronal survival, reduce neuroinflammation, or promote neural repair. Such properties are relevant in conditions like neurodegenerative diseases and brain injuries .
- Thiazoles have been studied for their antitumor and cytotoxic properties. Researchers explore their impact on cancer cell viability, apoptosis, and cell cycle regulation. Our compound could potentially be part of novel cancer therapies .
- Thiazoles serve as building blocks for drug development. Researchers modify their structures to create new pharmacologically active compounds. Additionally, thiazoles find applications in chemical reactions, such as accelerators or catalysts .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Drug Development and Chemical Reactions
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by thiazole and triazole compounds, this molecule could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
N-methyl-4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S2/c1-5-7(6-3-15-8(10-2)13-6)16-9-11-4-12-14(5)9/h3-4H,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPKDNVFXLIUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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